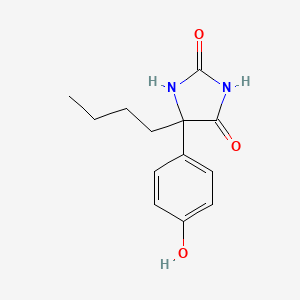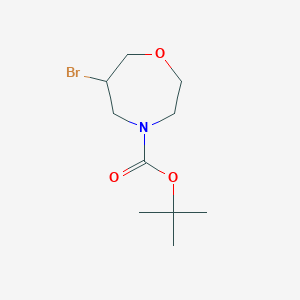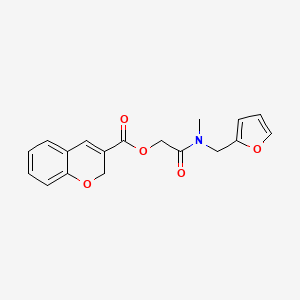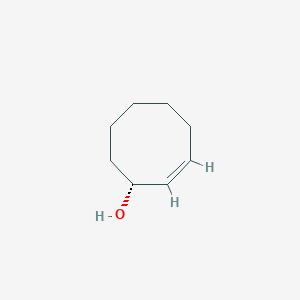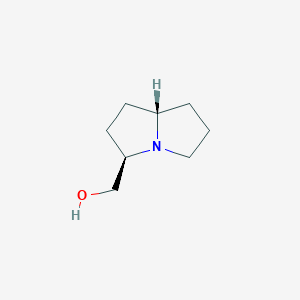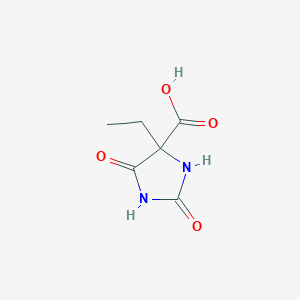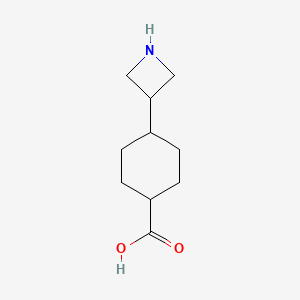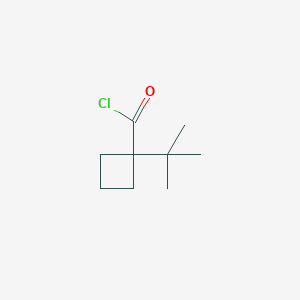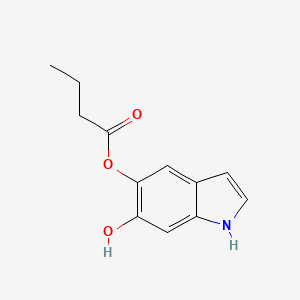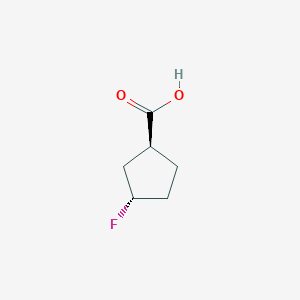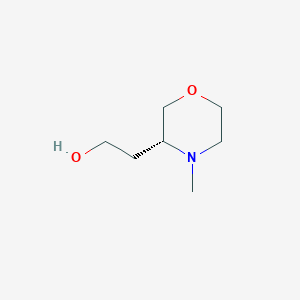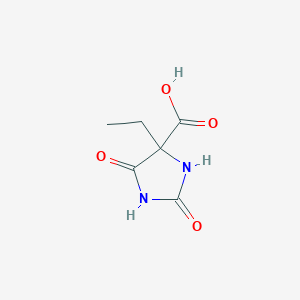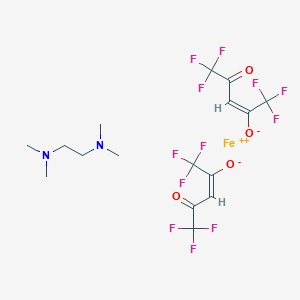
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N',N'-tetramethylethylenediamine)iron(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): is a coordination compound with the chemical formula C16H18F12FeN2O4 . This compound is known for its unique properties, including its ability to form stable complexes with various metals. It is often used in research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II) typically involves the reaction of iron(II) chloride with 1,1,1,5,5,5-hexafluoroacetylacetone and N,N,N’,N’-tetramethylethylenediamine . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and controlled environments to maintain the purity and yield of the product. The compound is often purified through recrystallization or other separation techniques to achieve the desired level of purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: Ligand substitution reactions can occur, where the ligands around the iron center are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(I) complexes. Substitution reactions can result in a variety of iron complexes with different ligands .
Applications De Recherche Scientifique
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other iron complexes.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Employed in the production of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism by which Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II) exerts its effects involves the coordination of the iron center with the ligands. This coordination alters the electronic properties of the iron, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparaison Avec Des Composés Similaires
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): can be compared with other similar compounds, such as:
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)copper(II)
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)nickel(II)
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)cobalt(II)
These compounds share similar structures and properties but differ in the central metal ion. The uniqueness of the iron(II) compound lies in its specific reactivity and stability, which make it suitable for particular applications .
Propriétés
Formule moléculaire |
C16H18F12FeN2O4 |
|---|---|
Poids moléculaire |
586.15 g/mol |
Nom IUPAC |
(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;iron(2+);N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2C5H2F6O2.Fe/c1-7(2)5-6-8(3)4;2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h5-6H2,1-4H3;2*1,12H;/q;;;+2/p-2/b;2*2-1+; |
Clé InChI |
KTPBUKUJNVXILX-BZNSUZNGSA-L |
SMILES isomérique |
CN(CCN(C)C)C.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Fe+2] |
SMILES canonique |
CN(C)CCN(C)C.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


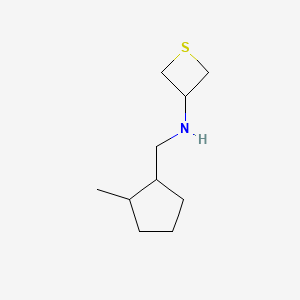
![(2R,3R,4S,5R)-2-[12-(dimethylamino)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12944098.png)
